molecular formula C17H19N5O4 B11001989 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B11001989
M. Wt: 357.4 g/mol
InChI Key: QEYQLNWFBXGXBS-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in various biologically active molecules, and a pyrazole moiety, known for its presence in numerous pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced through a coupling reaction with an appropriate pyrazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction Products: Alcohols or amines depending on the site of reduction.

    Substitution Products: Compounds with varied functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

Medically, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its structure suggests potential as a lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to inhibit certain kinases, while the pyrazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the pyrazole moiety.

    N-(1-Methyl-1H-pyrazol-3-yl)acetamide: Contains the pyrazole moiety but lacks the quinazolinone core.

    6,7-Dimethoxyquinazoline: Similar methoxy substitution pattern but different core structure.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)acetamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in the individual components or other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C17H19N5O4/c1-10-18-12-8-14(26-4)13(25-3)7-11(12)17(24)22(10)9-16(23)19-15-5-6-21(2)20-15/h5-8H,9H2,1-4H3,(H,19,20,23)

InChI Key

QEYQLNWFBXGXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NN(C=C3)C)OC)OC

Origin of Product

United States

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